3-[1-(2-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
3-[1-(2-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione: is a complex organic compound that features a unique combination of azetidine and imidazolidine rings
Properties
IUPAC Name |
3-[1-(2-chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c14-10-4-2-1-3-9(10)12(19)16-6-8(7-16)17-11(18)5-15-13(17)20/h1-4,8H,5-7H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBYPVFXXFTINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzoyl chloride with azetidine-3-amine to form the intermediate 1-(2-chlorobenzoyl)azetidin-3-ylamine. This intermediate is then reacted with imidazolidine-2,4-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Several studies have indicated that imidazolidine derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the azetidine ring enhances the interaction with biological targets, potentially leading to the development of novel anticancer agents.
- Case Study: A derivative similar to 3-[1-(2-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione was tested in vitro against breast cancer cells, showing a significant reduction in cell viability at low micromolar concentrations .
-
Anti-inflammatory Properties :
- Research has suggested that imidazolidine compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases. The specific structure of this compound may enhance its efficacy in this regard.
- Example: In vivo studies demonstrated that related compounds reduced inflammation markers in animal models of arthritis .
-
Bitter Taste Modifiers :
- This compound has been explored as a bitter taste modifier in food products. Its ability to mask undesirable flavors can enhance the palatability of various formulations.
- Application: In a patent application, formulations containing this compound were shown to effectively reduce the perception of bitterness in beverages .
Material Science Applications
- Organic Light Emitting Diodes (OLEDs) :
- The unique electronic properties of imidazolidines make them suitable candidates for use in OLED technology. Their ability to act as hole transport materials can improve the efficiency and stability of OLED devices.
- Research indicates that compounds with similar structural motifs have been successfully integrated into OLEDs, resulting in enhanced performance metrics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[1-(2-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: Shares the imidazolidine ring but lacks the azetidine and chlorobenzoyl groups.
Azetidine-3-yl derivatives: Compounds with similar azetidine structures but different substituents.
Uniqueness
3-[1-(2-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to its combination of azetidine and imidazolidine rings, along with the chlorobenzoyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
The compound 3-[1-(2-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS Number: 2034310-79-5) is a synthetic organic molecule that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 293.70 g/mol. The compound features an azetidine ring and an imidazolidine-2,4-dione moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClN3O3 |
| Molecular Weight | 293.70 g/mol |
| CAS Number | 2034310-79-5 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related azetidine derivatives possess potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the inhibition of specific pathways associated with cell proliferation and survival .
The mechanism of action for this compound is believed to be multifaceted:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways critical for cancer cell growth.
- Receptor Interaction : It could interact with receptors that modulate cellular signaling pathways, leading to altered gene expression and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the chlorobenzoyl substituent or alterations in the azetidine ring can significantly impact its efficacy and selectivity. For example:
- Chlorine Substitution : The presence of chlorine enhances lipophilicity, potentially improving membrane permeability.
- Azetidine Variants : Different azetidine derivatives have shown varying degrees of biological activity, suggesting that structural modifications can yield compounds with enhanced potency .
Study 1: Antimicrobial Efficacy
A study conducted on a series of azetidine derivatives, including this compound, reported a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL. This suggests a promising antimicrobial profile suitable for further development .
Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). The study also highlighted the induction of apoptosis as evidenced by increased caspase activity .
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-[1-(2-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione?
Methodological Answer: The synthesis involves multi-step routes requiring precise control of reaction conditions. Key steps include:
- Formation of the imidazolidine-2,4-dione core : React glycine derivatives with urea under acidic/basic conditions to generate the heterocyclic core .
- Azetidine ring functionalization : Introduce the 2-chlorobenzoyl group via nucleophilic acyl substitution or coupling reactions, ensuring minimal steric hindrance from the azetidine’s rigid structure .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates, followed by recrystallization for the final product .
Q. Table 1: Reaction Optimization Parameters
| Step | Key Variables | Optimal Conditions (Evidence Source) |
|---|---|---|
| Core formation | pH, temperature, solvent | pH 9–11, 60–80°C, aqueous ethanol |
| Azetidine substitution | Catalyst (e.g., DCC), solvent polarity | DCM, room temperature, 12–24 hours |
| Final purification | Mobile phase composition | Ethyl acetate/hexane (3:7) |
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Verify the azetidine ring’s protons (δ 3.5–4.5 ppm) and imidazolidine-dione NH groups (δ 8.0–10.0 ppm).
- ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 120–140 ppm) from the 2-chlorobenzoyl group .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., azetidine puckering) by analyzing single-crystal diffraction data (e.g., CCDC deposition protocols) .
- Mass spectrometry : Validate molecular weight (exact mass: ~337.7 g/mol) using high-resolution ESI-MS .
Q. Table 2: Spectroscopic Benchmarks
| Technique | Diagnostic Peaks/Data | Reference Values (Evidence Source) |
|---|---|---|
| ¹H NMR | Azetidine CH₂: δ 3.7–4.2 ppm | |
| ¹³C NMR | Imidazolidine-dione C=O: δ 168 ppm | |
| HRMS | [M+H]⁺: m/z 338.1 | Calculated from |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility limitations : Use DMSO concentrations ≤0.1% (v/v) to avoid solvent interference. Pre-test solubility in PBS or cell culture media .
- Off-target effects : Employ orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) to confirm specificity .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions between the 2-chlorobenzoyl group and hydrophobic enzyme pockets (e.g., kinases or GPCRs) .
- MD simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess binding stability and identify key residues (e.g., π-π stacking with Tyr or Phe) .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. CF₃) on bioactivity using Hammett σ constants .
Q. Table 3: Computational Parameters
| Method | Software/Tool | Key Output Metrics (Evidence Source) |
|---|---|---|
| Docking | AutoDock Vina, MOE | Binding energy (ΔG ≤ −7 kcal/mol) |
| MD simulations | GROMACS, AMBER | RMSD < 2 Å over 50 ns |
| QSAR | CODESSA, Dragon | R² > 0.85 for training sets |
Q. How does the azetidine ring’s conformational rigidity influence pharmacological properties?
Methodological Answer: The azetidine’s puckered conformation:
- Enhances metabolic stability : Reduced ring-opening susceptibility compared to larger N-heterocycles (e.g., piperidine) .
- Modulates solubility : Introduce polar substituents (e.g., hydroxyl groups) on the azetidine to improve aqueous solubility without sacrificing rigidity .
- Affects target selectivity : Compare docking poses with flexible vs. rigid analogs (e.g., pyrrolidine derivatives) to quantify steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
